Aspirin softam

Description

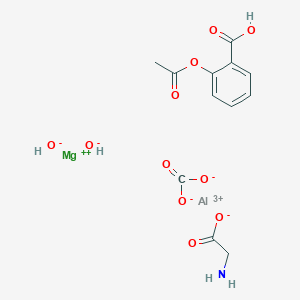

Structure

2D Structure

Properties

Molecular Formula |

C12H14AlMgNO11 |

|---|---|

Molecular Weight |

399.53 g/mol |

IUPAC Name |

aluminum;magnesium;2-acetyloxybenzoic acid;2-aminoacetate;carbonate;dihydroxide |

InChI |

InChI=1S/C9H8O4.C2H5NO2.CH2O3.Al.Mg.2H2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3-1-2(4)5;2-1(3)4;;;;/h2-5H,1H3,(H,11,12);1,3H2,(H,4,5);(H2,2,3,4);;;2*1H2/q;;;+3;+2;;/p-5 |

InChI Key |

BRJPWEPTDCKYHE-UHFFFAOYSA-I |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)[O-])N.C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Al+3] |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)[O-])N.C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Al+3] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Acetylsalicylic Acid Action

Cyclooxygenase Isoform Inhibition: Beyond Prostaglandin (B15479496) Synthesis Modulation

The primary and most understood mechanism of acetylsalicylic acid is the inhibition of cyclooxygenase (COX) enzymes. This inhibition is unique among non-steroidal anti-inflammatory drugs (NSAIDs) because it is irreversible. wikipedia.orgkarger.com There are two main isoforms of this enzyme, COX-1 and COX-2, and acetylsalicylic acid affects both, albeit with some selectivity for COX-1. wikipedia.orgnih.gov

Acetylsalicylic acid's inhibitory action is achieved through the covalent modification of the COX enzymes via acetylation. wikipedia.org The acetyl group from acetylsalicylic acid is transferred to a specific serine residue within the active site of the enzyme. wikipedia.orgnih.govpatsnap.com In COX-1, this modification occurs at serine 530, while in the homologous position in COX-2, it is serine 516 that is acetylated. nih.govspandidos-publications.comyoutube.com This chemical reaction forms a covalent bond, leading to a permanent inactivation of the enzyme molecule. reddit.com

The acetylation of Ser-530 in COX-1 completely blocks the enzyme's active site, preventing the substrate, arachidonic acid, from binding. nih.govnih.gov In contrast, the acetylation of Ser-516 in COX-2 does not completely abolish its catalytic activity. nih.gov While prostaglandin synthesis is inhibited, the modified COX-2 enzyme gains a new function, producing 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) and 15R-prostaglandins. nih.govnih.govresearchgate.net

| Enzyme Isoform | Acetylation Site | Consequence of Acetylation |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Serine 530 | Irreversible inhibition of cyclooxygenase activity. nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Serine 516 | Partial inhibition and altered catalytic activity, leading to the production of 15R-HETE. nih.govnih.gov |

The irreversible inhibition of COX-1 and COX-2 has significant biochemical consequences. By blocking these enzymes, acetylsalicylic acid prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes. wikipedia.orgpatsnap.com

In platelets, which primarily express COX-1 and lack a nucleus to synthesize new proteins, the irreversible inhibition means that the production of thromboxane (B8750289) A2 is blocked for the entire lifespan of the platelet. youtube.comresearchgate.net This leads to a reduction in platelet aggregation. wikipedia.org The inhibition of COX-2, which is often induced during inflammation, leads to a decrease in the production of prostaglandins that mediate inflammation, pain, and fever. nih.gov

Interestingly, the modified activity of acetylated COX-2 results in the synthesis of specialized pro-resolving mediators, such as aspirin-triggered lipoxins (ATLs). youtube.com These molecules are believed to play a role in the resolution of inflammation.

Independent Molecular Targets and Pathways

Beyond its effects on COX enzymes, acetylsalicylic acid influences several other molecular targets and signaling pathways, contributing to its diverse pharmacological profile. drugbank.com

Acetylsalicylic acid has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. nih.govresearchgate.net The effects, however, can be complex and context-dependent. Some studies indicate that acetylsalicylic acid can inhibit the activation of NF-κB. nih.govresearchgate.net This can occur by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

Conversely, other research suggests that prolonged exposure to acetylsalicylic acid can, in some cellular contexts like colorectal cancer cells, actually stimulate the NF-κB pathway, leading to apoptosis. oup.commdpi.comnih.gov This activation may involve the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. oup.com

Acetylsalicylic acid can influence cell proliferation and induce apoptosis (programmed cell death) through various mechanisms. nih.govresearchgate.net Studies have demonstrated that it can inhibit the proliferation of cancer cells and trigger apoptosis. nih.govnih.govspandidos-publications.com

The pro-apoptotic effects of acetylsalicylic acid can be mediated through the intrinsic apoptotic pathway. nih.gov This is evidenced by changes in the expression of key regulatory proteins, such as an increase in the Bax/Bcl-2 ratio and the activation of caspases. nih.gov Furthermore, acetylsalicylic acid has been observed to induce cell cycle arrest, preventing cells from progressing through the stages of division. spandidos-publications.com In some cancer cell lines, treatment with acetylsalicylic acid leads to an increased proportion of cells in the early apoptotic phase. spandidos-publications.comashpublications.org

The acetyl group of acetylsalicylic acid is not exclusively transferred to COX enzymes. It has the capacity to acetylate a wide array of other proteins and biomolecules, a phenomenon known as non-selective acetylation. spandidos-publications.comreddit.comnih.gov This broad reactivity suggests that some of the biological effects of acetylsalicylic acid may be attributable to these COX-independent acetylation events. nih.govdrugbank.com

Mass spectrometry-based proteomic studies have identified thousands of lysine (B10760008) acetylation sites on cellular proteins that can be targeted by acetylsalicylic acid. nih.gov Examples of proteins known to be acetylated by this compound include:

p53: A tumor suppressor protein. spandidos-publications.com

Hemoglobin and Albumin: Abundant proteins in the blood. nih.govspandidos-publications.comnih.gov

Fibrinogen: A key protein in blood clotting. spandidos-publications.comnih.gov

Histones: Proteins involved in DNA packaging and gene regulation. researchgate.net

Enzymes involved in metabolism: Such as glucose-6-phosphate dehydrogenase. nih.gov

The functional consequences of these acetylation events are an active area of research but may contribute to the anti-cancer and other pleiotropic effects of acetylsalicylic acid. drugbank.com

| Protein Target | Cellular Function | Potential Implication of Acetylation |

|---|---|---|

| p53 | Tumor suppression, cell cycle regulation | Modulation of anti-cancer activity. spandidos-publications.com |

| NF-κB (IKKβ subunit) | Inflammatory signaling | Inhibition of pro-inflammatory gene expression. researchgate.net |

| Hemoglobin | Oxygen transport | Alteration of protein function and glycation. nih.govnih.gov |

| Histones | Gene expression regulation | Epigenetic modifications. researchgate.net |

Mechanistic Insights into Anti-inflammatory and Antithrombotic Actions at the Biochemical Level

The therapeutic effects of acetylsalicylic acid, the active component of Aspirin (B1665792) softam, are rooted in its ability to modulate key enzymatic pathways involved in inflammation and thrombosis. wikipedia.org Its primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins and thromboxanes. wikipedia.org

Acetylsalicylic acid acts as an acetylating agent, covalently modifying a serine residue within the active site of the COX enzymes. wikipedia.org This acetylation permanently deactivates the enzyme, a feature that distinguishes acetylsalicylic acid from other nonsteroidal anti-inflammatory drugs (NSAIDs) that are typically reversible inhibitors. wikipedia.org

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is inducible and its expression is upregulated during inflammatory responses. nih.gov Acetylsalicylic acid irreversibly inhibits both COX-1 and COX-2, though it is more potent towards COX-1. wikipedia.orgnih.gov

Anti-inflammatory Action:

The anti-inflammatory properties of acetylsalicylic acid are primarily attributed to its inhibition of COX-2. medicinenet.com By blocking COX-2, it prevents the conversion of arachidonic acid into prostaglandins like prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. nih.govnih.gov Reduced prostaglandin synthesis leads to decreased vasodilation, edema, and pain signaling associated with the inflammatory response. youtube.com

Furthermore, acetylsalicylic acid can influence other inflammatory pathways. It has been shown to modulate signaling through NF-κB, a key transcription factor involved in the inflammatory process. wikipedia.orgwikipedia.org Additionally, the acetylation of COX-2 by acetylsalicylic acid can lead to the production of anti-inflammatory mediators known as aspirin-triggered lipoxins. nih.gov

Antithrombotic Action:

The antithrombotic effect of acetylsalicylic acid is a direct consequence of its irreversible inhibition of COX-1 in platelets. longdom.org Platelets, lacking a nucleus, are unable to synthesize new enzymes. Therefore, the inhibition of COX-1 by acetylsalicylic acid persists for the entire lifespan of the platelet, which is approximately 7 to 10 days. youtube.comyoutube.com

This sustained inhibition of COX-1 prevents the synthesis of thromboxane A2 (TXA2) from prostaglandin H2. nih.govwikipedia.org Thromboxane A2 is a powerful promoter of platelet activation and aggregation, as well as a potent vasoconstrictor. longdom.orgwikipedia.org By significantly reducing thromboxane A2 levels, acetylsalicylic acid effectively diminishes platelet aggregation and the formation of thrombi, or blood clots. nih.govecho-uk.org This is the primary mechanism underlying its use in the prevention of cardiovascular events. nih.gov

Beyond its direct effects on platelets, acetylsalicylic acid may also exert antithrombotic effects by reducing the generation of thrombin. nih.gov

Interactive Data Table: Effect of Acetylsalicylic Acid on Prostaglandin and Thromboxane Synthesis

| Parameter | Condition | % Inhibition | Reference |

| Prostaglandin E2 (PGE2) Biosynthesis | Healthy Volunteers (81 mg daily for 2 weeks) | 45% | nih.gov |

| Thromboxane B2 (Serum) | Healthy Volunteers (81 mg daily for 2 weeks) | 96.6% | nih.gov |

| Prostacyclin (Urinary PGI-M) | Healthy Volunteers (81 mg daily for 2 weeks) | 37% | nih.gov |

| Prostaglandin E Synthesis | Human Volunteers (600 mg single dose) | Nearly complete within 2 hours | psu.edu |

Interactive Data Table: Research Findings on Platelet Aggregation Inhibition

| Inducer | Aspirin Dose | Observation | Reference |

| Collagen (2 µg/mL) | 80-160 mg/day | Optimal inhibition | nih.gov |

| ADP (2 µM) | Up to 1,300 mg/day | Dose-dependent inhibition | nih.gov |

| Not Specified | 75 mg daily | Complete inactivation of platelets | youtube.com |

Biosynthetic and Metabolic Pathways of Acetylsalicylic Acid and Its Derivatives

Chemical Synthesis Methodologies and Advancements

The primary method for the industrial synthesis of acetylsalicylic acid is through the esterification of salicylic (B10762653) acid. softschools.comlatech.edu This process involves the reaction of salicylic acid with acetic anhydride, a derivative of acetic acid that allows for a more rapid and efficient reaction. chem21labs.com The reaction is typically catalyzed by the presence of a strong acid, such as sulfuric acid or phosphoric acid. latech.eduresearchgate.net

The fundamental chemical reaction can be summarized as follows:

Salicylic acid's hydroxyl group (-OH) reacts with acetic anhydride.

This results in the formation of an ester group, yielding acetylsalicylic acid and acetic acid as a byproduct. chem21labs.comwikipedia.org

Recent advancements in the synthesis of acetylsalicylic acid have focused on improving yield, purity, and the environmental impact of the manufacturing process. Research into "green" chemistry approaches has explored the use of more environmentally benign catalysts. For instance, studies have investigated the use of natural acids, such as citric acid, as a replacement for strong mineral acids like sulfuric acid. juliantrubin.com The goal of these advancements is to create a more sustainable and efficient synthesis process.

Interactive Table: Key Reactants and Catalysts in Acetylsalicylic Acid Synthesis

| Role in Synthesis | Compound Name | Chemical Formula | Significance |

| Starting Material | Salicylic Acid | C₇H₆O₃ | Provides the core structure that is acetylated. latech.edu |

| Acetylating Agent | Acetic Anhydride | C₄H₆O₃ | Reacts with salicylic acid to form the ester group. chem21labs.com |

| Catalyst | Sulfuric Acid | H₂SO₄ | Traditionally used to speed up the esterification reaction. latech.edu |

| Catalyst | Phosphoric Acid | H₃PO₄ | An alternative acid catalyst used in the synthesis process. miracosta.edu |

Biotransformation Pathways: Hydrolysis to Salicylic Acid and Subsequent Conjugation

Once ingested, acetylsalicylic acid is rapidly biotransformed in the body. It is considered a prodrug, meaning it is converted into an active metabolite, salicylic acid, which is responsible for many of its therapeutic effects. unil.ch This conversion primarily occurs in the stomach, intestinal mucosa, blood, and liver. unil.ch

The initial and most significant step in the metabolism of acetylsalicylic acid is its hydrolysis to salicylic acid and acetic acid. nih.govrsc.org This process can occur both non-enzymatically and enzymatically. nih.gov

Following its formation, salicylic acid undergoes further metabolism, primarily in the liver, through conjugation reactions. unil.ch The main metabolic pathways are conjugation with glycine (B1666218) and glucuronic acid. unil.chtaylorandfrancis.com These conjugation reactions result in the formation of more water-soluble compounds that can be more easily excreted from the body. researchgate.net

Enzymatic Hydrolysis Mechanisms

The hydrolysis of acetylsalicylic acid is facilitated by several enzymes. In the blood, butyrylcholinesterase (BChE) and a form of platelet-activating factor acetylhydrolase (PAFAH1b2) have been identified as key enzymes responsible for this process. nih.gov The activity of these enzymes can vary among individuals, leading to differences in the rate of aspirin (B1665792) hydrolysis. nih.gov Within erythrocytes (red blood cells), another form of PAFAH is also involved in the hydrolysis of aspirin. nih.gov The rate of hydrolysis is a critical factor as it influences the bioavailability of acetylsalicylic acid. nih.gov

Glucuronidation and Glycine Conjugation Pathways

After hydrolysis to salicylic acid, the subsequent major metabolic pathways involve conjugation. aacrjournals.org

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid to salicylic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). aacrjournals.orgnih.gov This can result in the formation of two main types of glucuronides:

Salicyl acyl glucuronide taylorandfrancis.com

Salicyl phenolic glucuronide taylorandfrancis.com

Multiple UGT enzymes are involved in the glucuronidation of salicylic acid, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, 2B4, and 2B7. nih.govresearchgate.net The formation of these glucuronide conjugates decreases the amount of pharmacologically active salicylic acid. aacrjournals.org

Glycine Conjugation: This is a primary route for the metabolism of salicylic acid, forming salicyluric acid. taylorandfrancis.comwikipedia.org This pathway accounts for a significant portion of the excreted metabolites. tandfonline.com The process occurs in two steps:

Salicylic acid reacts with coenzyme A (CoA) in the presence of ATP to form salicyl-CoA. nih.gov

The salicyl group is then transferred from salicyl-CoA to glycine to form salicyluric acid. reactome.org

Interactive Table: Major Metabolites of Acetylsalicylic Acid

| Metabolite | Precursor | Metabolic Pathway | Significance |

| Salicylic Acid | Acetylsalicylic Acid | Hydrolysis | The primary active metabolite. unil.ch |

| Salicyluric Acid | Salicylic Acid | Glycine Conjugation | A major, readily excreted metabolite. taylorandfrancis.comwikipedia.org |

| Salicyl Acyl Glucuronide | Salicylic Acid | Glucuronidation | A water-soluble conjugate for excretion. taylorandfrancis.com |

| Salicyl Phenolic Glucuronide | Salicylic Acid | Glucuronidation | Another water-soluble conjugate for excretion. taylorandfrancis.com |

| Gentisic Acid | Salicylic Acid | Hydroxylation | A minor metabolite formed via oxidation. nih.govtaylorandfrancis.com |

Factors Influencing Metabolic Conversion at the Biochemical Level

The metabolic conversion of acetylsalicylic acid is subject to significant interindividual variability. nih.gov Several biochemical factors can influence the rate and pathway of its metabolism:

Enzyme Genetics and Expression: Genetic variations (polymorphisms) in the genes encoding for metabolizing enzymes, such as UGTs (e.g., UGT1A6), can lead to differences in the rate of salicylic acid glucuronidation. nih.gov Similarly, the expression levels of enzymes like ACSM2B and GLYAT, involved in glycine conjugation, can affect metabolic capacity. tandfonline.com

Availability of Co-factors: The glycine conjugation pathway is dependent on the availability of co-factors such as ATP, CoA, and glycine. tandfonline.com Deficiencies in these co-factors could potentially impair this metabolic route. tandfonline.com

Substrate Competition: The enzymes involved in aspirin metabolism, particularly the UGTs, also metabolize other drugs and endogenous compounds. Concomitant use of other substances that are substrates for the same enzymes can lead to competitive inhibition and alter the metabolism of salicylic acid. tandfonline.com

Physiological and Pathological Conditions: Age, sex, and the presence of diseases, particularly liver and kidney conditions, can significantly impact the metabolism and excretion of acetylsalicylic acid and its metabolites. unil.chlatrinawaldenexamsolutions.com For example, impaired liver function can reduce the rate of conjugation reactions. unil.ch

Dietary Factors: Certain dietary components can influence the activity of metabolizing enzymes. For example, some phytochemicals found in fruits and vegetables may induce UGT activity, potentially altering the ratio of excreted metabolites. nih.gov

Advanced Analytical Methodologies for Acetylsalicylic Acid and Metabolites in Research

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are indispensable tools for the separation and quantification of acetylsalicylic acid and its metabolites due to their high sensitivity, selectivity, and ability to handle complex samples.

Method development for ASA and its metabolites using GC-MS and LC-MS/MS typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Sample Preparation: For biological samples like plasma or urine, common preparation steps include protein precipitation and liquid-liquid extraction. For instance, in LC-MS/MS methods, acetylsalicylic acid (ASA) can be extracted from plasma using a mixture of ethyl acetate (B1210297) and diethyl ether in the presence of formic acid, while its major metabolite, salicylic (B10762653) acid (SA), is often extracted via protein precipitation with acetonitrile (B52724) nih.govresearchgate.net. Another approach involves acetonitrile with 0.1% formic acid for both ASA and SA extraction from plasma nih.gov. For GC-MS, liquid-liquid extraction followed by derivatization (e.g., silylation with bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) to form methyl esters) is often employed to enhance volatility and thermal stability for gas chromatographic analysis nih.govresearchgate.net.

Chromatographic Separation: Reversed-phase columns are frequently used in LC-MS/MS methods. Mobile phases typically consist of mixtures of acetonitrile and water, often containing a small percentage of formic acid (e.g., 0.1%) or ammonium (B1175870) formate (B1220265) to optimize ionization and peak shape nih.govingentaconnect.comresearchgate.netnih.govresearchgate.net. Isocratic or gradient elution can be employed, with run times often optimized for rapid analysis, such as 1.8 minutes for ASA and SA in human plasma ingentaconnect.comresearchgate.net. For GC-MS, capillary columns (e.g., 25 m × 0.2 mm ID) with helium as the carrier gas are common researchgate.net.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is preferred for its high selectivity and sensitivity, allowing for the precise quantification of analytes even in low concentrations. Specific ion transitions (precursor ion > product ion) are monitored for each compound. For example, common transitions include m/z 179 → 137 for ASA and m/z 137 → 93 for SA nih.govresearchgate.net. Internal standards (e.g., simvastatin (B1681759) or hydrochlorothiazide) are crucial for method validation to account for matrix effects and variability nih.govingentaconnect.comresearchgate.netresearchgate.net.

Validation Parameters: Method validation adheres to guidelines (e.g., ICH guidelines) and typically assesses parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, selectivity, and recovery nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netjuniperpublishers.com.

Table 1: Representative LC-MS/MS and GC-MS Validation Parameters for ASA and SA

| Analyte | Method | Matrix | Linearity Range | LLOQ | Precision (CV%) | Accuracy (%) | Reference |

| ASA | LC-MS/MS | Human Plasma | 5-5000 ng/mL | 5 ng/mL | < 9.3 | > 86.5 | nih.govresearchgate.net |

| SA | LC-MS/MS | Human Plasma | 50-5000 ng/mL | 50 ng/mL | < 9.3 | > 86.5 | nih.govresearchgate.net |

| ASA | LC-MS/MS | Animal Plasma | 3-3000 ng/mL | 3 ng/mL | Not specified | Not specified | nih.gov |

| SA | LC-MS/MS | Animal Plasma | 30-30000 ng/mL | 30 ng/mL | Not specified | Not specified | nih.gov |

| ASA | LC-MS/MS | Human Plasma | 10-15000 ng/mL | 10 ng/mL | Not specified | Not specified | ingentaconnect.comresearchgate.net |

| SA | LC-MS/MS | Human Plasma | 10-15000 ng/mL | 10 ng/mL | Not specified | Not specified | ingentaconnect.comresearchgate.net |

| SA | GC-MS | Plasma | 100-1200 mg/L | Not specified | Fulfilled criteria | Fulfilled criteria | nih.govresearchgate.net |

| ASA | GC-MS | Human Plasma | 2.0-400 ng/mL | 1.0 ng/mL | Simple, precise | Sensitive | researchgate.net |

| SA | GC-MS | Human Plasma | 0.2-10.0 µg/mL | 0.1 µg/mL | Simple, precise | Sensitive | researchgate.net |

Chromatographic methods, particularly those coupled with mass spectrometry, are critical for investigating the biochemical transformations of ASA within biological systems. ASA undergoes rapid hydrolysis to salicylic acid (SA) in the gastrointestinal tract and liver ingentaconnect.comijpsonline.combyjus.com. SA is then further metabolized into other compounds, including salicyluric acid (SUA) and gentisic acid (GA) ingentaconnect.comnih.govresearchgate.net.

LC-MS and LC-MS/MS are extensively used in metabolomics studies to identify and quantify these metabolites and understand their pathways. For example, untargeted plasma metabolomics approaches using liquid chromatography with high-resolution mass spectrometry have been employed to explore novel metabolites associated with aspirin (B1665792) treatment, revealing alterations in pathways such as linoleate (B1235992) and glycerophospholipid metabolism nih.govaacrjournals.org. These studies can confirm the presence and levels of known catabolites like SA and SUA by co-elution with authentic standards and tandem mass spectrometry nih.govaacrjournals.org. UHPLC-MS/MS methods have been developed for the quantitative determination of five aspirin metabolites, including salicylate (B1505791), salicylurate, and gentisic acid, in human plasma and urine, enabling the evaluation of aspirin dosage effects on metabolic profiles researchgate.netsigmaaldrich.comresearchgate.net.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques offer complementary insights into the chemical properties and transformations of acetylsalicylic acid and its metabolites, often providing rapid and non-destructive analysis.

UV/Visible (UV/Vis) spectroscopy is a straightforward and widely accessible technique used for monitoring reactions involving ASA and its degradation products, particularly the hydrolysis of ASA to SA. ASA and SA exhibit distinct UV absorption characteristics, allowing for their differentiation and quantification ijpsonline.comijpsonline.commdpi.com. For instance, the degradation of ASA can be monitored by observing changes in its UV absorption spectrum or the appearance of SA's characteristic absorption mdpi.com. The formation of a colored complex between salicylic acid and Fe³⁺ ions (Trinder test) is a common spectrophotometric method for SA detection, with an absorption maximum around 523.5 nm, which can be used to monitor aspirin hydrolysis kinetics acs.orgfrontiersin.org. This method allows for the determination of ASA concentration in pharmaceutical tablets by monitoring the salicylic acid produced upon hydrolysis acs.org. UV spectrophotometry, coupled with multivariate calibration algorithms like partial least squares (PLS), can accurately quantify aspirin and its main degradation product, salicylic acid, in mixtures without prior separation, offering advantages in terms of cost and analysis time over HPLC for routine quality control ijpsonline.comijpsonline.com.

Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS/MS, GC-MS/MS, UHPLC-MS/MS), is paramount for the unequivocal identification and structural elucidation of acetylsalicylic acid metabolites. Its ability to provide precise mass-to-charge (m/z) ratios and fragmentation patterns allows for confident identification of known and novel metabolites in complex biological matrices.

High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which are crucial for determining elemental compositions and distinguishing between isobaric compounds. This is particularly valuable in untargeted metabolomics, where a wide range of metabolites are analyzed simultaneously nih.govaacrjournals.org. For example, in metabolomics studies of aspirin's effects, LC coupled with HRMS has been used to identify metabolic features and link them to aspirin treatment nih.govaacrjournals.org. The identities of aspirin catabolites like salicylic acid and salicyluric acid can be confirmed at a high level of confidence by comparing their accurate mass and retention time to authentic standards using MS/MS nih.govaacrjournals.org.

The fragmentation patterns obtained from MS/MS provide structural information, allowing researchers to confirm the presence of specific functional groups or to deduce the structure of unknown metabolites. This is vital for understanding the complete metabolic fate of ASA in various research applications, from pharmacokinetic studies to investigations into the molecular mechanisms of its therapeutic effects nih.govresearchgate.netnih.govresearchgate.netresearchgate.net.

Electrochemical and Bioanalytical Sensors for Fundamental Studies

Electrochemical and bioanalytical sensors represent a rapidly evolving field for the fundamental study of acetylsalicylic acid and its metabolites, offering advantages such as high sensitivity, rapid response, portability, and cost-effectiveness mdpi.comifa.mdelectrochemsci.org. These sensors leverage the electrochemical properties of ASA and its derivatives to enable their detection.

Various electrochemical sensors have been developed for ASA and SA detection. The principle often involves the indirect determination of ASA by monitoring its hydrolysis product, SA, which is electroactive mdpi.com. Carbon paste electrodes (CPE) and graphite (B72142) pencil electrodes (GPE) have been used with techniques like square wave voltammetry (SWV) for indirect determination of ASA mdpi.com. Graphene-modified electrodes have shown improved electrochemical response for ASA detection, demonstrating excellent analytical performance and utility for quantifying low levels of ASA in buffer solutions and biological matrices like human oral fluid ifa.mdelectrochemsci.org.

Molecularly Imprinted Polymers (MIPs) integrated into electrochemical sensors have emerged as a promising approach for enhanced selectivity and sensitivity. These sensors are designed with specific recognition sites for ASA or its metabolites, mimicking biological recognition researchgate.netsci-hub.seresearchgate.net. For instance, a novel electrochemical sensor based on a molecularly imprinted polymer film, prepared by co-polymerization of p-aminothiophenol and HAuCl4 on a gold electrode, achieved a low detection limit of 0.3 nmol L⁻¹ for ASA, demonstrating high sensitivity, selectivity, and reproducibility in biological fluids researchgate.net. Another example involves a nanocomposite imprinted electrochemical sensor using polypyrrole, sol-gel, and SiO2@Au core-shell nanoparticles, achieving a detection limit of 0.2 nM for ASA sci-hub.seresearchgate.net.

Bioanalytical sensors, a broader category, integrate biological recognition elements (e.g., enzymes, antibodies, aptamers) with a transducer to detect analytes scribd.com. While specific examples for ASA and its metabolites using enzymatic or antibody-based biosensors for fundamental studies are less prominent in the provided search results compared to electrochemical sensors, the general principle of bioanalytical sensors allows for highly specific detection based on biological interactions scribd.comrsc.org. Electrochemical impedance spectroscopy (EIS) is a valuable tool in characterizing these sensors, providing mechanistic information on the interactions at the electrode surface rsc.org. These sensors are particularly useful for fundamental studies aiming for rapid, real-time, and in-situ monitoring of ASA and its metabolites in various research settings.

Formulation Science and Chemical Stability Considerations for Acetylsalicylic Acid Softgel Formulations

Chemical Stability of Acetylsalicylic Acid Formulations: Hydrolysis Kinetics

Acetylsalicylic acid primarily degrades through hydrolysis, a reaction that breaks down the compound into salicylic (B10762653) acid (SA) and acetic acid (AA). drug-dev.comsdiarticle5.com This degradation pathway is a major concern for the stability of ASA-containing pharmaceutical products. The kinetics of this hydrolysis reaction are generally described as pseudo-first-order. nih.govresearchgate.net

Factors Influencing Hydrolytic Degradation (e.g., moisture, pH, excipients)

Several factors significantly influence the rate and extent of acetylsalicylic acid's hydrolytic degradation:

Moisture and Humidity: Moisture is the most critical factor promoting ASA hydrolysis. High atmospheric humidity, particularly exceeding 55%, demonstrably increases the decomposition rates of acetylsalicylic acid formulations. drug-dev.comsdiarticle5.comoiu.edu.sd Even during manufacturing processes like wet granulation, residual moisture can induce considerable decomposition during subsequent storage. researchgate.net The presence of unbound or weakly adsorbed water in a system enhances the molecular mobility, thereby accelerating degradation. sjf.edu

pH: The pH of the formulation environment plays a crucial role in ASA stability. Acetylsalicylic acid exhibits maximum stability in a narrow acidic pH range, specifically between pH 2 and 3, where its hydrolysis rate is very slow. scielo.br In the pH range of 4 to 8, the hydrolysis rate is slow, but it accelerates considerably in highly alkaline conditions (pH 11-12). scielo.br Some research suggests that within the pH range of 4-8, the hydrolysis follows first-order kinetics, transitioning to pseudo-first-order kinetics outside this range due to very acidic or very alkaline excipients promoting hydrolysis. oiu.edu.sd

Table 1: Influence of pH on Acetylsalicylic Acid Hydrolysis Rate

| pH Range | Hydrolysis Rate | Reference |

| 2-3 | Very Slow | scielo.br |

| 4-8 | Slow | scielo.br |

| 11-12 | Rapid | scielo.br |

Temperature: Elevated temperatures significantly accelerate the hydrolysis of acetylsalicylic acid. sdiarticle5.comresearchgate.netslideshare.net ASA undergoes temperature-dependent hydrolysis, impacting its stability. sdiarticle5.com Heat generated during the formulation preparation process can also act as a trigger for API degradation. drug-dev.com

Excipients: The choice of excipients in a formulation can profoundly affect drug stability, either by promoting or mitigating degradation. oiu.edu.sdsjf.eduresearchgate.net Some excipients, such as microcrystalline cellulose (B213188) (MCC) and crospovidones, have been observed to accelerate aspirin (B1665792) degradation. This is attributed to their water reactivity or the presence of weakly adsorbed moisture. sdiarticle5.comsjf.eduresearchgate.netnih.gov Conversely, excipients with high water retentive capacity, such as colloidal silica (B1680970) and silica gel, can function as moisture scavengers, effectively reducing water activity within the formulation and thereby enhancing stability. sjf.edunih.gov Low moisture content, water-soluble excipients like lactose (B1674315) and mannitol (B672) have also been associated with lower ASA degradation. researchgate.net

Table 2: Excipient Impact on Acetylsalicylic Acid Degradation

| Excipient Type | Effect on ASA Degradation | Mechanism/Reason | Reference |

| Microcrystalline Cellulose (MCC) | Accelerates | High water reactivity; weakly adsorbed moisture | sdiarticle5.comsjf.eduresearchgate.netnih.gov |

| Crospovidones | Accelerates | Promotes degradation | sdiarticle5.comresearchgate.net |

| Colloidal Silica, Silica Gel | Mitigates | Act as moisture scavengers, reduce water activity | sjf.edunih.gov |

| Lactose, Mannitol | Mitigates | Low moisture content, water-soluble | researchgate.net |

| Stearic Acid | Mitigates | Changes overall pH to more acidic, reducing hydrolysis | oiu.edu.sd |

Polymeric and Material Science Aspects of Soft Gelatin Capsules in Relation to Active Pharmaceutical Ingredient Stability

Soft gelatin capsules (SGCs) are a popular dosage form, offering several advantages, including the ability to protect APIs from oxidation and degradation due to their hermetic seal. nih.govscholasticahq.com The capsule shell is primarily composed of gelatin, a polymeric agent derived from animal collagen. aenova-group.comscholasticahq.com Plasticizers, such as glycerin, sorbitol, and propylene (B89431) glycol, are incorporated to reduce the stiffness of the gelatin film and increase its flexibility. nih.govscholasticahq.com Beyond traditional gelatin, non-gelatin shell materials like carrageenan/starch blends and polyvinyl alcohol (PVA) are being explored as alternatives. aenova-group.comaiche.orgscispace.com

Permeability Characteristics of Capsule Shells

The permeability of the capsule shell to moisture and gases is a critical factor influencing the stability of encapsulated acetylsalicylic acid:

Moisture Permeability: Gelatin shells are inherently susceptible to water and water vapor from the environment throughout their shelf life. aenova-group.com The equilibrium moisture content of gelatin films generally increases with increasing relative humidity. aiche.org At higher humidity, the shell can soften and absorb moisture, potentially becoming sticky or melting, while at lower humidity, it can become dry and brittle. aenova-group.com

Oxygen Permeability: The oxygen permeability of soft gelatin capsule shell films is influenced by factors such as relative humidity and the concentration of plasticizers. nih.gov To achieve the greatest stability for encapsulated oxygen-labile materials, it is recommended that soft gelatin capsule shells be prepared with a low plasticizer concentration and that the finished capsules be stored at low relative humidity. nih.gov Shells made with sorbitol-sorbitan solution, which exhibit lower moisture uptake, also limit oxygen permeability, thereby improving stability for drugs sensitive to oxidation. tabletscapsules.com Polyvinyl alcohol (PVA) copolymer capsules are noted for their very low oxygen permeability. scispace.com

Interaction Between Active Compound and Encapsulation Materials

Interactions between the active compound (acetylsalicylic acid) and the encapsulation materials can significantly impact stability:

Physical Migration and Chemical Reactions: The dynamism of a softgel system can lead to physical migration of components or chemical reactions between the capsule shell and the fill material, resulting in instability. tabletscapsules.com

Moisture Exchange: Moisture exchange between the capsule shell and the liquid fill is a critical concern. Water present in the shell material can migrate into the fill, leading to the degradation of active ingredients sensitive to hydrolysis, such as acetylsalicylic acid. nih.govgoogle.com This moisture exchange can also contribute to the brittleness of the gelatin shell and induce chemical interactions, potentially leading to gelatin cross-linking. nih.gov

API-Fill Material Compatibility: The compatibility of the API with the softgel fill materials is paramount. nih.gov For instance, aminolysis reactions have been observed between acetylsalicylic acid and components like stearylamine or dimyristoylphosphatidylcholine (B1235183) (DMPC) at liposome (B1194612) surfaces, leading to a loss of ASA. nih.gov

Novel Formulation Strategies for Enhanced Chemical Integrity

Advancements in formulation science offer novel strategies to enhance the chemical integrity and stability of acetylsalicylic acid in softgel formulations:

Micronization: Micronization, the process of reducing particle size, can significantly enhance the dissolution rate of acetylsalicylic acid. nih.govnih.gov Micronized aspirin tablets dissolve considerably faster across a pH range from 1.2 to 6.8 compared to regular aspirin tablets. nih.gov This improved dissolution can lead to a faster onset of action. nih.govnih.gov Furthermore, aspirin microcrystals have demonstrated high stability when incorporated into microneedle tips, as they remain undissolved during the fabrication process. researchgate.net

Table 3: Dissolution Profile of Micronized vs. Regular Aspirin Tablets

| Formulation Type | pH Range (Dissolution Medium) | Dissolution Time for >90% Dissolution | Reference |

| Micronized Aspirin Tablet | 1.2 to 6.8 | Within 15 minutes | nih.gov |

| Regular Aspirin Tablet | 1.2 to 6.8 | Slower than micronized | nih.gov |

Effervescent Components: The inclusion of effervescent components in formulations containing micronized acetylsalicylic acid can significantly enhance in vitro dissolution and pharmacokinetics. nih.gov This combination facilitates rapid dissolution even under acidic conditions, such as those found in the stomach, despite the poor solubility of non-ionized aspirin in such environments. nih.gov

Polymeric Fill Matrix: A novel approach involves developing softgels with a solid or gel-like polymeric fill matrix. This design aims to minimize the migration of water from the capsule shell to the fill material during manufacturing and subsequent drying steps. By reducing water migration, the stability of hydrophilic drugs and compounds susceptible to hydrolysis, like acetylsalicylic acid, is increased. google.com This strategy allows for the encapsulation of otherwise incompatible active ingredients. google.com

Lipid-Based Formulations and Self-Emulsifying Drug Delivery Systems (SMEDDS): Lipid-based formulations and SMEDDS are effective strategies for improving the absorption and bioavailability of poorly soluble drugs. aenova-group.comscholasticahq.com These systems can be tailored to provide enhanced stability for the API within the softgel. aenova-group.com

Computational and Theoretical Approaches in Acetylsalicylic Acid Research

Molecular Modeling and Docking Studies of Acetylsalicylic Acid-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand (like acetylsalicylic acid) when bound to a receptor, such as an enzyme or protein. ijrpr.com These methods are crucial for understanding the structural basis of drug-target interactions and for the rational design of new, more selective therapeutic agents. ijrpr.com

The primary target for acetylsalicylic acid is the cyclooxygenase (COX) enzyme, which exists in two major isoforms, COX-1 and COX-2. nih.gov Docking studies have been extensively used to investigate how acetylsalicylic acid and its derivatives interact with the active sites of these enzymes. ijrpr.com Simulations indicate that in the initial, non-covalent binding step, acetylsalicylic acid is stabilized within the COX active site through hydrogen bonds with the hydroxyl groups of key amino acid residues, particularly Tyrosine 385 (Tyr385) and Serine 530 (Ser530). nih.gov

Computational studies have quantified the non-covalent binding energies of acetylsalicylic acid, finding them to be approximately -3.5 ± 0.4 kcal/mol for COX-1 and -3.8 ± 0.5 kcal/mol for COX-2. acs.org These values are consistent with experimental data and indicate that acetylsalicylic acid is a relatively weak non-covalent binder to both COX isoforms. acs.org This suggests that the difference in potency of acetylsalicylic acid against COX-1 and COX-2 arises not from the initial binding affinity, but from the subsequent chemical reaction. nih.govacs.org

Beyond COX enzymes, docking studies have explored the interaction of acetylsalicylic acid with other biologically relevant targets. For example, research has investigated its binding to the 3'5'-cyclic nucleotide phosphodiesterase (PDE7B), a target in cognitive impairments, revealing interactions with residues H186, K190, and G113 primarily through salt bridges and hydrogen bonds. nih.gov Other studies have modeled the interactions of acetylsalicylic acid and its metabolites with the cyclin-dependent kinase 1 (CDK1)/cyclin B1 complex, which is relevant to its chemopreventive effects in colorectal cancer. researchgate.net

These in silico approaches have also been used to design novel acetylsalicylic acid derivatives with enhanced selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition. ijrpr.com By modifying the chemical structure, researchers can create conjugates that are larger in size, potentially improving their fit and selectivity for the slightly different active site of COX-2. ijrpr.com

| Target Protein | Key Interacting Residues | Binding Energy / Dock Score | Computational Method | Key Finding |

|---|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Tyr385, Ser530 | -3.5 ± 0.4 kcal/mol | Alchemical Transformations / MD Simulation | Weak non-covalent binding affinity. acs.org |

| Cyclooxygenase-2 (COX-2) | Tyr385, Ser530 | -3.8 ± 0.5 kcal/mol | Alchemical Transformations / MD Simulation | Slightly stronger, but still weak, non-covalent binding compared to COX-1. acs.org |

| PDE7B | H186, K190, G113 | ~5.61 Kcal/mol | Molecular Docking (AutoDock) | Binding is primarily modulated by salt bridges and hydrogen bonds. nih.gov |

| β-catenin | Not Specified | -137.01 Kcal/mol (ACE) | Molecular Docking (PatchDock) | Analogues of acetylsalicylic acid show similar or higher binding affinity. nih.gov |

| HIV-1 Protease (HVR protein) | Not Specified | -99.07 (Dock Score for a derivative) | Molecular Docking | Derivatives with electron-withdrawing groups show increased affinity. ijrpr.comresearchgate.net |

Quantum Chemical Calculations for Reaction Mechanisms

While molecular docking provides a static picture of binding, quantum chemical calculations are employed to study the dynamic process of chemical reactions. These methods, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), can model the breaking and forming of chemical bonds, allowing researchers to elucidate detailed reaction mechanisms. nih.govoatext.com

The hallmark of acetylsalicylic acid's mechanism is the irreversible inhibition of COX enzymes through the covalent modification of a serine residue (Ser530 in COX-1) in the active site. nih.govresearchgate.net This occurs via an acetylation reaction, where the acetyl group from acetylsalicylic acid is transferred to the hydroxyl group of the serine. youtube.com Quantum chemical studies have been instrumental in mapping out the energetic landscape of this reaction. nih.govacs.org

These calculations have revealed a substrate-assisted, two-stage inhibition mechanism:

Formation of a Tetrahedral Intermediate : The reaction begins with the formation of a non-covalent complex, which then proceeds to a metastable tetrahedral intermediate. nih.govacs.org

Acetylation and Product Release : This intermediate then resolves, leading to the covalent attachment of the acetyl group to Ser530 and the release of salicylic (B10762653) acid. nih.govacs.orgyoutube.com

A key finding from these computational studies is that the carboxyl group of acetylsalicylic acid itself acts as a general base in the reaction. nih.govacs.org QM/MM simulations have calculated the activation free energy barriers for this process. The calculated barrier for the acetylation of COX-2 is 2.4 kcal/mol higher than that for COX-1. nih.govacs.org This energy difference indicates that the reaction rate for COX-1 is significantly faster (calculated to be around 49 times faster), which is consistent with experimental observations that acetylsalicylic acid is 10 to 100 times more potent against COX-1 than COX-2. nih.govacs.org This confirms that the isoform specificity of acetylsalicylic acid is primarily due to the kinetics of the covalent inhibition step, not the initial binding affinity. nih.govacs.org

Furthermore, quantum mechanical methods have been used to study the conformational preferences and intramolecular interactions of the acetylsalicylic acid molecule itself. missouri.edumst.edu These studies explore its potential energy surface, identifying different stable isomers and quantifying the energetic penalties of certain conformations, which provides a deeper understanding of the molecule's intrinsic chemical properties. mst.edu

| Reaction Studied | Computational Method | Calculated Activation Energy (COX-1) | Calculated Activation Energy (COX-2) | Key Mechanistic Insight |

|---|---|---|---|---|

| Acetylation of COX by Acetylsalicylic Acid | QM/MM MD with B3LYP(6-31+G*) | 16.2 ± 0.1 kcal/mol | 18.6 ± 0.1 kcal/mol | The higher energy barrier for COX-2 explains the kinetic basis for COX-1 selectivity. nih.govacs.org |

| Irreversible Inhibition of COX-1 | ONIOM-type QM/MM | Dependent on theory level | Not Calculated | The breakage of the Ser530 O-H bond and formation of the O-C bond occur in a single elementary step. nih.gov |

| Formation of Acetylsalicylic Acid | Restricted Hartree-Fock (RHF) / 3-21G | 7.95 kJ/mol (0.47 kcal/mol) | Identified a two-stage reaction mechanism with a transition state for the synthesis from salicylic acid. |

Mathematical Modeling of Cellular and Biochemical Pathways Influenced by Acetylsalicylic Acid

Mathematical modeling allows researchers to simulate the complex and dynamic behavior of biological systems. By representing biochemical reactions and cellular processes as a series of equations, these models can predict how perturbations, such as the introduction of a drug, affect the system as a whole. researchgate.net

The interaction of acetylsalicylic acid with enzymes can be described quantitatively using kinetic models. These models are based on principles like the Michaelis-Menten equation, which relates the rate of an enzymatic reaction to the concentration of the substrate. researchgate.net

A pharmacokinetic/pharmacodynamic (PK/PD) model has been developed for acetylsalicylic acid and its primary metabolite, salicylic acid. uni-saarland.de This model integrates their absorption, distribution, metabolism, and excretion with their effect on platelet aggregation, using thromboxane (B8750289) B2 as a biomarker. uni-saarland.de The model includes parameters such as the second-order rate constant for the acetylation of COX by acetylsalicylic acid, providing a quantitative framework to simulate and predict its antithrombotic effect. uni-saarland.de

Studies on other enzymes, such as catalase, have used kinetic modeling to characterize the inhibitory effects of acetylsalicylic acid. By analyzing reaction rates at various substrate and inhibitor concentrations (using Lineweaver-Burk plots), researchers determined that acetylsalicylic acid acts as a fully mixed inhibitor on the catalytic decomposition of hydrogen peroxide by catalase. researchgate.net Such models are essential for understanding the off-target effects of drugs and their broader biochemical impact.

| Model Type | Enzyme/System Modeled | Key Parameter(s) | Finding |

|---|---|---|---|

| Pharmacokinetic/Pharmacodynamic (PK/PD) | COX in Platelets | Second-order rate constant for COX acetylation (KEff) | Successfully modeled the relationship between acetylsalicylic acid concentration and the inhibition of thromboxane B2 production. uni-saarland.de |

| Michaelis-Menten Kinetics | Catalase | Inhibition constants (Ki) | Characterized acetylsalicylic acid as a fully mixed inhibitor of catalase. researchgate.net |

| Mechanistic Stability Model | Acetylsalicylic Acid Degradation | Degradation rate constant (K) | Found to be the most accurate method for predicting drug stability compared to empirical models. ieomsociety.org |

Acetylsalicylic acid influences numerous intracellular signaling cascades that regulate processes like inflammation, cell proliferation, and apoptosis (programmed cell death). Mathematical modeling is a powerful tool to untangle the complexity of these interconnected pathways. mdpi.com

A significant area of research has been the chemopreventive effect of acetylsalicylic acid against colorectal cancer. uci.edu Mathematical models have been developed to understand how it impacts the evolution of cancer cells. uci.edunih.gov These models have shown that acetylsalicylic acid has a direct effect on the kinetic parameters of mutated cells, reducing their rate of division and increasing their rate of death. elifesciences.org A 3D-computational model of tumor growth suggests that this reduction in tumor colony formation is a major contributor to the observed decrease in colorectal cancer incidence. nih.gov

By combining in vivo animal experiments with mathematical modeling, researchers have quantified these effects, observing a dose-dependent decrease in cell division rates and an increase in cell death rates in colorectal cancer xenografts treated with acetylsalicylic acid. nih.gov The models predict that these changes in cellular fitness are sufficient to account for the protective effects seen in epidemiological data. elifesciences.org

Other research has identified specific signaling pathways modulated by acetylsalicylic acid that could be subjects for future, more detailed simulations. For instance, acetylsalicylic acid has been shown to suppress prosurvival pathways like Akt and ERK1/2 signaling. nih.gov It can also inhibit the activation of the NLRP3 inflammasome by reducing the production of reactive oxygen species (ROS) and affecting the ROS/TXNIP signaling pathway. researchgate.net These findings provide the foundational relationships needed to construct and validate complex mathematical models of the intracellular signaling networks affected by acetylsalicylic acid.

Future Directions in Fundamental Acetylsalicylic Acid Research

Elucidating Novel Molecular Mechanisms and Off-Target Effects

While aspirin's primary mechanism of action has long been attributed to its irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, ongoing research is increasingly elucidating novel molecular mechanisms and off-target effects that contribute to its diverse pharmacological profile nih.govnih.govwikipedia.org. Aspirin (B1665792) acetylates a serine residue in the active site of COX enzymes, leading to their inactivation and reduced production of prostaglandins (B1171923) and thromboxanes nih.govwikipedia.org. However, the reactive nature of aspirin's acetyl group suggests that it may also engage in off-target chemical reactions, contributing to its biological effects nih.govresearchgate.net.

Studies indicate that aspirin and its primary metabolite, salicylic (B10762653) acid, exert effects independent of COX inhibition nih.govwikipedia.orgmdpi.comresearchgate.netnih.gov. These COX-independent mechanisms are crucial for understanding aspirin's broader therapeutic potential, particularly in areas like cancer prevention nih.govmdpi.comaacrjournals.orgdrugbank.com.

Key Novel Mechanisms and Off-Target Effects:

Protein Acetylation Beyond COX: Aspirin has been shown to acetylate multiple cellular proteins in a dose-dependent manner, a post-translational modification whose role in its effects, including anticancer actions, warrants comprehensive study nih.govresearchgate.net.

Modulation of Transcription Factors and Signaling Pathways: Aspirin influences various cellular signaling pathways and transcription factors. These include the inhibition of Wnt/β-catenin and NF-κB signaling, activation of the AMPK pathway, and effects on the epidermal growth factor receptor (EGFR) axis wikipedia.orgmdpi.comresearchgate.netspandidos-publications.comnih.govdovepress.comdovepress.com. For instance, aspirin has been demonstrated to perturb EGF and EGFR internalization and activation spandidos-publications.com.

Impact on DNA Mismatch Repair (MMR) Proteins: Research has shown that aspirin can act through COX-independent mechanisms by increasing the expression of DNA mismatch repair proteins (hMLH1, hPMS2, hMSH2, and hMSH6), leading to growth inhibition and apoptosis in human colon cancer cells aacrjournals.org.

Metabolic and Mitochondrial Effects: Aspirin and its metabolite, salicylic acid, can inhibit 6-phosphofructo-1-kinase activity, leading to decreased glucose consumption and inhibition of cell proliferation nih.gov. Other effects include uncoupling oxidative phosphorylation in mitochondria and increasing extracellular adenosine (B11128) wikipedia.orgresearchgate.netnih.gov.

Aspirin-Triggered Lipoxin Formation: The formation of aspirin-triggered lipoxins may represent a novel mechanism underlying some of aspirin's clinical benefits, particularly its anti-inflammatory effects isciii.es.

These findings highlight a complex interplay of mechanisms beyond simple COX inhibition, suggesting that aspirin's pleiotropic effects are mediated through a broad network of molecular interactions researchgate.netmdpi.combmj.comresearchgate.net.

Table 1: Examples of Novel Molecular Mechanisms and Affected Pathways of Acetylsalicylic Acid

| Mechanism/Effect | Affected Pathway/Target | Reference |

| Protein Acetylation (non-COX) | Various cellular proteins | nih.govresearchgate.net |

| Inhibition of 6-phosphofructo-1-kinase | Glucose consumption, cell proliferation | nih.gov |

| Modulation of NF-κB signaling | Inflammation, gene expression | wikipedia.orgmdpi.comresearchgate.net |

| Inhibition of Wnt/β-catenin signaling | Cell proliferation, tumor growth | mdpi.comdovepress.com |

| Activation of AMPK pathway | Anti-tumor signaling | mdpi.com |

| Perturbation of EGFR axis | Cell growth, receptor activation | spandidos-publications.comdovepress.com |

| Increased DNA Mismatch Repair (MMR) protein expression | Apoptosis, growth inhibition in cancer cells | aacrjournals.org |

| Uncoupling of oxidative phosphorylation | Mitochondrial function, cellular energy | wikipedia.orgresearchgate.net |

| Aspirin-triggered lipoxin formation | Anti-inflammatory effects | isciii.es |

| STAT3 signaling pathway modulation | Cell proliferation, apoptosis, immune response | dovepress.com |

Advancements in Synthetic Chemistry for New Derivatives with Modified Biochemical Profiles

Synthetic chemistry plays a pivotal role in developing new acetylsalicylic acid derivatives with improved efficacy, reduced side effects, and enhanced biochemical profiles. The design of these derivatives often focuses on overcoming limitations of native aspirin, such as its gastrointestinal toxicity, while preserving or enhancing its beneficial properties e3s-conferences.org.

Key Advancements in Derivative Synthesis:

Nitric Oxide (NO) and Hydrogen Sulfide (B99878) (H2S) Hybrid Derivatives: A significant area of research involves the creation of hybrid molecules that release additional therapeutic gases like nitric oxide (NO) and hydrogen sulfide (H2S). These derivatives, such as NOSH-aspirin (a hybrid releasing both NO and H2S), have demonstrated remarkably increased efficacy (e.g., 9000-fold increase compared to aspirin alone) in inhibiting cell proliferation, inducing apoptosis, and reducing tumor volume in in vivo models e3s-conferences.orgnih.gov. The introduction of inorganic molecules at the C(1)-COOH site of aspirin is a common strategy for these derivatives e3s-conferences.org.

Modified Core Structures: Modifying the core structure of aspirin is a crucial approach for developing new drugs with anti-inflammatory, antiplatelet, and anticancer properties e3s-conferences.org. This includes skeleton derivatization at various sites (C(1)-COOH, C(2)-OAc, and benzene (B151609) ring), prodrug derivatization, twin derivatization, and metal coordination derivatization sioc-journal.cn.

Multi-targeted Tyrosine Kinase Inhibitors: Aspirin derivatives like piperidone-salicylate conjugates have been synthesized to act as multi-targeted tyrosine kinase inhibitors, specifically targeting receptors such as VEGFR-2 and EGFR, thereby broadening their therapeutic potential in cancer treatment nih.gov.

Microwave-Assisted Synthesis: Innovative synthetic methodologies, such as microwave-assisted synthesis, are being employed to produce aspirin derivatives more efficiently. This technique offers advantages including shorter reaction times (e.g., a few minutes compared to hours for conventional methods), higher yields, and improved product purity, making the process more environmentally friendly and productive ijprdjournal.com.

These advancements aim to create compounds that maintain or enhance aspirin's therapeutic benefits while minimizing undesirable effects, paving the way for more targeted and effective treatments.

Table 2: Examples of Advanced Acetylsalicylic Acid Derivatives and Their Modified Biochemical Profiles

| Derivative Type | Modified Biochemical Profile/Application | Reference |

| Nitric Oxide (NO) Aspirin Derivatives | Reduced gastrointestinal toxicity, enhanced cardiovascular protection | e3s-conferences.orgnih.gov |

| Hydrogen Sulfide (H2S) Aspirin Derivatives | Reduced gastrointestinal toxicity, enhanced cardiovascular protection | e3s-conferences.org |

| NOSH-Aspirin (NO/H2S hybrid) | 9000-fold increased efficacy, inhibited cell proliferation, induced apoptosis, reduced tumor volume | nih.gov |

| Piperidone-Salicylate Conjugates | Potent antiproliferative effects, multi-targeted tyrosine kinase inhibition (VEGFR-2, EGFR) | nih.gov |

| Chalcone Derivatives | Investigated for antibacterial activities (though some showed poor activity) | researchgate.net |

Innovative Analytical Techniques for In Situ and Real-Time Biochemical Monitoring

The ability to monitor the biochemical fate of acetylsalicylic acid and its interactions in real-time and in situ is critical for understanding its pharmacodynamics and optimizing its therapeutic applications. Traditional analytical methods often suffer from long analytical times and complex procedures, limiting their utility for dynamic monitoring spectroscopyonline.com.

Emerging Analytical Techniques:

Hyperpolarized Nuclear Magnetic Resonance (NMR) Spectroscopy: This advanced technique enables the real-time interrogation of aspirin metabolism and biodistribution in living systems nih.gov. By hyperpolarizing 13C-labeled aspirin, researchers can observe its hydrolysis, transacetylation, and binding to proteins (e.g., serum albumin) with high temporal resolution. This method allows for distinguishing between the intact compound and its metabolic byproducts, which is challenging with radiotracer-based methods nih.gov.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FT-IR) Spectroscopy: ATR-FT-IR offers an alternative for in situ and real-time monitoring of aspirin synthesis and reaction progression spectroscopyonline.comresearchgate.net. This technique can track changes in raw materials and products over time, allowing for the accurate determination of reaction endpoints without the need for sampling or complex separation steps spectroscopyonline.comresearchgate.net. It provides dynamic insights into complex reaction mechanisms, such as the two-stage acetylation of salicylic acid spectroscopyonline.comresearchgate.net.

Biosensors and Synthetic Biology Approaches: Development of aspirin-inducible biosensors, such as those utilizing the SalR/Psal regulation system in Escherichia coli, allows for real-time monitoring of aspirin or salicylate (B1505791) presence in a dose-dependent manner nih.gov. These systems are valuable "biobricks" for synthetic biology, enabling the study of aspirin's effects on gene regulation and cellular processes nih.gov.

Kinetic Determination using Photoluminescence Probes: Kinetic determination methods, coupled with chemometric models, are being explored for quantifying acetylsalicylic acid using photoluminescence probes (e.g., CdTe/AgInS2 quantum dots). These approaches leverage changes in photoluminescence properties upon interaction with aspirin, providing a rapid and sensitive analytical tool mdpi.com.

These innovative techniques provide unprecedented insights into the dynamic biochemical processes involving acetylsalicylic acid, facilitating a deeper understanding of its actions at a molecular level.

Table 3: Innovative Analytical Techniques for Acetylsalicylic Acid Monitoring

| Technique | Application/Capability | Reference |

| Hyperpolarized NMR Spectroscopy | Real-time monitoring of metabolism, biodistribution, hydrolysis, transacetylation, and protein binding in vivo | nih.gov |

| ATR-FT-IR Spectroscopy | In situ and real-time monitoring of synthesis, reaction progression, and endpoint determination | spectroscopyonline.comresearchgate.net |

| Aspirin-Inducible Biosensors (E. coli) | Real-time detection and quantification of aspirin/salicylate, study of gene regulation | nih.gov |

| Photoluminescence Probes with Chemometrics | Kinetic determination and quantification of ASA | mdpi.com |

Development of Advanced Computational Models for Systems Biology Integration

Advanced computational models are becoming indispensable tools in acetylsalicylic acid research, enabling the integration of diverse biological data, prediction of complex interactions, and elucidation of mechanisms at a systems level. These models bridge the gap between molecular-level observations and population-level effects.

Applications of Advanced Computational Models:

Systems Biology Approaches: Computational models are being developed to integrate knowledge of enzyme gene expressions, molecular interactions, and pharmacokinetics to simulate complex biological processes, such as eicosanoid production in inflammatory cells researchgate.net. This allows for a holistic understanding of how aspirin influences these networks and can predict responses in different physiological conditions researchgate.net.

Molecular Dynamics and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: State-of-the-art computational approaches, including Born-Oppenheimer molecular dynamics simulations with ab initio QM/MM potentials, are employed to provide detailed insights into aspirin's biochemical action and specificity acs.orgnih.govnih.govacs.org. These models have elucidated the two-stage, substrate-assisted inhibition mechanism of COX enzymes by aspirin, revealing that the differential inhibition potency against COX-1 and COX-2 primarily stems from differences in the kinetics of the covalent inhibition reaction rather than the initial binding step acs.orgnih.govnih.gov.

Mathematical Models for Population-Level Effects: Mathematical models are crucial for understanding how aspirin's effects at the cellular level translate into observable changes in disease incidence at the population level uci.educancer.govelifesciences.org. For instance, models have been used to interpret changes in tumor cells during aspirin treatment, demonstrating that aspirin can directly impact mutated cells' ability to divide, survive, and form tumors, leading to a reduction in colorectal cancer incidence consistent with epidemiological data uci.educancer.govelifesciences.org. These models help quantify how aspirin changes key cellular parameters like division rate, death rate, and mutation rate cancer.govelifesciences.org.

Computational Drug Design and Discovery: Computational methods, such as Structure-Based Drug Design and Ligand-Based Drug Design, are increasingly utilized to accelerate and enhance the discovery of new aspirin derivatives unpad.ac.id. These approaches include virtual screening, molecular docking, de novo drug design, and pharmacophore modeling, which can significantly shorten the drug discovery timeline unpad.ac.id.

Bayesian Computational Statistics: Bayesian modeling, often integrated with Monte Carlo methods, is applied to analyze complex experimental data, such as the adsorption mechanisms of acetylsalicylic acid in various solutions acs.orgresearchgate.net. This statistical approach helps in parameter estimation and improves the understanding of underlying physicochemical processes acs.orgresearchgate.net.

The continuous development and application of these advanced computational models are vital for unraveling the intricate biological actions of acetylsalicylic acid, guiding the design of future research, and ultimately translating fundamental discoveries into improved therapeutic strategies.

Table 4: Advanced Computational Models and Their Applications in Acetylsalicylic Acid Research

| Computational Model/Approach | Application/Focus | Reference |

| Systems Biology Models | Integrating multi-omics data, simulating eicosanoid production, predicting drug effects | researchgate.net |

| Born-Oppenheimer Molecular Dynamics / QM/MM Simulations | Elucidating detailed biochemical action, COX inhibition mechanism, and specificity | acs.orgnih.govnih.govacs.org |

| Mathematical Models of Carcinogenesis | Linking cellular kinetic changes to population-level cancer incidence, predicting protective effects | uci.educancer.govelifesciences.org |

| Computational Drug Design (SBDD, LBDD) | Accelerating discovery of new derivatives, virtual screening, molecular docking | unpad.ac.id |

| Monte Carlo Bayesian Modeling | Analyzing adsorption mechanisms, parameter estimation | acs.orgresearchgate.net |

Q & A

What experimental design considerations are critical when assessing aspirin's pharmacological effects on platelet aggregation?

Basic Research Question

To evaluate aspirin's antiplatelet effects, researchers must standardize dosage regimens, select appropriate collagen concentrations for aggregation induction (e.g., 0.5–2.0 µg/mL), and use validated instruments like the Chronolog 590-X impedance aggregometer. A minimum sample size of six participants per group is recommended for pilot studies, with crossover designs to control inter-individual variability . Power calculations should precede full-scale trials to ensure statistical validity, particularly when studying drug interactions.

Advanced Research Question How do researchers reconcile contradictory results in aspirin's dose-response relationship across diverse cohorts? Methodological rigor requires stratifying participants by metabolic profiles (e.g., CYP2C9 genotypes) and employing longitudinal platelet function tests. Confounding variables like baseline aggregation rates must be modeled using multivariate regression. Evidence from crossover trials (e.g., 75 mg/day dosing over 5–7 days) shows collagen concentration-dependent inhibition, with 80% suppression at 0.5 µg/mL but only 38% at 2.0 µg/mL .

What advanced analytical techniques optimize purity assessment in aspirin synthesis?

Basic Research Question

Thin-layer chromatography (TLC) with silica gel plates and UV visualization is standard for monitoring reaction progress. A 1:3 ethyl acetate/hexane mobile phase resolves salicylic acid (Rf ≈ 0.3) and acetylsalicylic acid (Rf ≈ 0.7). Vacuum filtration and recrystallization in ethanol-water mixtures improve purity, with melting point analysis (135–136°C) confirming crystalline integrity .

Advanced Research Question How can researchers quantify trace impurities in synthesized aspirin? High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides ppm-level sensitivity for residual salicylic acid. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates structural integrity, while differential scanning calorimetry (DSC) assesses polymorphic stability. Recent studies emphasize coupling these methods with mass spectrometry for impurity profiling .

How should researchers address heterogeneity in meta-analyses of aspirin's clinical efficacy?

Advanced Research Question

Systematic reviews must predefine inclusion criteria (e.g., RCTs with ≥100 participants) and use tools like Cochrane’s Risk of Bias Assessment. For example, meta-analyses of diabetic patients require subgroup analyses by HbA1c levels and comorbidities. Contradictory outcomes, such as reduced stroke risk but increased gastrointestinal bleeding, necessitate sensitivity analyses and GRADE evidence grading. The SALT and ESPS-2 trials highlight dose-dependent efficacy variations, underscoring the need for stratified meta-regression .

What statistical strategies enhance reliability in aspirin clinical trials?

Basic Research Question

Randomized controlled trials (RCTs) should employ block randomization and double-blinding. For continuous outcomes (e.g., platelet aggregation rates), mixed-effects models account for repeated measures. Binary endpoints (e.g., thrombosis incidence) require logistic regression with adjustment for covariates like age and BMI .

Advanced Research Question How can Bayesian statistics improve adaptive trial designs for aspirin-drug interaction studies? Bayesian hierarchical models allow dynamic sample size re-estimation and prior incorporation of historical data (e.g., from the UK-TIA trial). Posterior probability thresholds (e.g., >95%) enable early termination for futility or efficacy, optimizing resource allocation .

What ethical and methodological challenges arise in human subjects research on aspirin?

Advanced Research Question

Informed consent must address risks like gastrointestinal hemorrhage, particularly in pregnant populations. The FDA’s 21 CFR Part 50 mandates rigorous adverse event monitoring. Qualitative studies on adherence barriers (e.g., forgetfulness, fear of side effects) should use semi-structured interviews and thematic analysis, ensuring data saturation via iterative coding .

How do researchers leverage public databases for aspirin's physicochemical profiling?

Basic Research Question

PubChem (CID 2244) provides aspirin’s molecular weight (180.16 g/mol), SMILES notation (O=C(O)Cc1ccccc1O), and spectral data. NIST Chemistry WebBook offers UV-Vis absorption maxima (273 nm in ethanol), critical for spectrophotometric quantification .

Advanced Research Question What computational tools predict aspirin’s polymorphic stability under varying humidity? Density functional theory (DFT) simulations using Gaussian 16 model lattice energies, while molecular dynamics (MD) in GROMACS simulate crystal hydration. These align with experimental DSC data to identify stable formulations .

How can synthesis protocols be optimized for high-yield aspirin production?

Advanced Research Question

Response surface methodology (RSM) identifies optimal conditions: 90°C reaction temperature, 1:1.2 molar ratio of salicylic acid to acetic anhydride, and 15-minute stirring. Green chemistry approaches replace sulfuric acid with ion-exchange resins (e.g., Amberlyst-15), reducing waste. Purity exceeding 99% is achievable via recrystallization in supercritical CO₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.